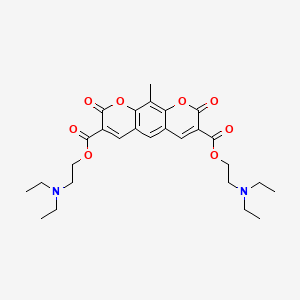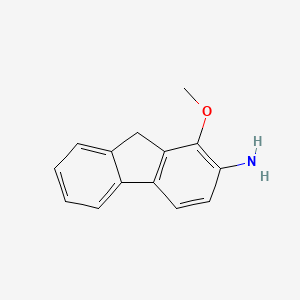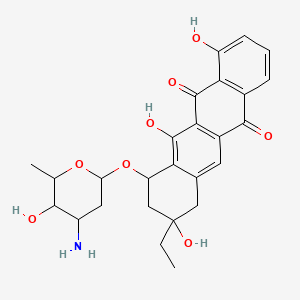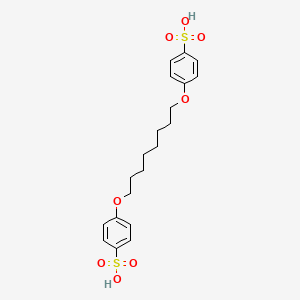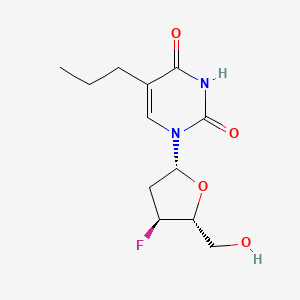
Uridine, 2',3'-dideoxy-3'-fluoro-5-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- is a fluorinated nucleoside analogue. It is a derivative of uridine, where the hydroxyl groups at the 2’ and 3’ positions are replaced by hydrogen and fluorine atoms, respectively, and a propyl group is attached at the 5’ position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- typically involves multiple steps. One common method starts with the protection of the uridine molecule, followed by selective fluorination at the 3’ position. The 2’ and 3’ hydroxyl groups are then removed through a deoxygenation process. Finally, the propyl group is introduced at the 5’ position through a substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to yield reduced forms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield uracil derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted uridine derivatives, oxidized uracil compounds, and reduced nucleosides .
Applications De Recherche Scientifique
Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated nucleosides.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to interfere with viral replication and cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom at the 3’ position interferes with the enzymatic activities involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell growth. The propyl group at the 5’ position enhances the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxy-3’-fluorouridine: Similar in structure but lacks the propyl group at the 5’ position.
2’,3’-Dideoxy-5-fluoro-3-thiouridine: Contains a sulfur atom instead of oxygen at the 3’ position.
2’,3’-Dideoxy-3’-fluoro-5-iodouridine: Has an iodine atom at the 5’ position instead of a propyl group.
Uniqueness
Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- is unique due to the presence of the propyl group at the 5’ position, which enhances its stability and bioavailability compared to other similar compounds. This structural modification also contributes to its distinct pharmacological properties, making it a promising candidate for further research and development .
Propriétés
Numéro CAS |
119774-97-9 |
|---|---|
Formule moléculaire |
C12H17FN2O4 |
Poids moléculaire |
272.27 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17FN2O4/c1-2-3-7-5-15(12(18)14-11(7)17)10-4-8(13)9(6-16)19-10/h5,8-10,16H,2-4,6H2,1H3,(H,14,17,18)/t8-,9+,10+/m0/s1 |
Clé InChI |
RKVXJCQNTSYKJO-IVZWLZJFSA-N |
SMILES isomérique |
CCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F |
SMILES canonique |
CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


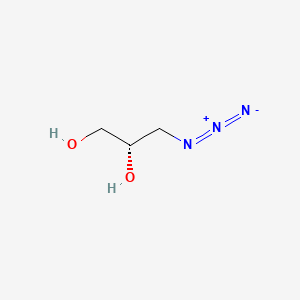
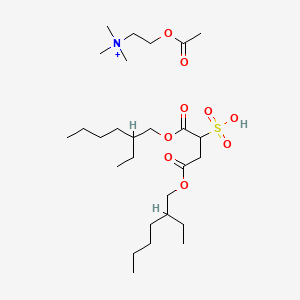




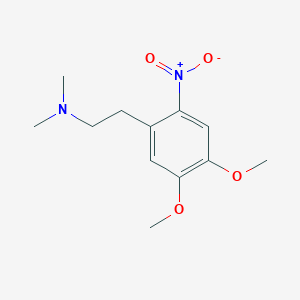
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)
